molecular formula C18H17N3O B2455937 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide CAS No. 1202982-77-1

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide

Numéro de catalogue B2455937
Numéro CAS: 1202982-77-1
Poids moléculaire: 291.354
Clé InChI: SHNQNYVLUJOVLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.

Applications De Recherche Scientifique

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. The adenosine A1 receptor is involved in several physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has been shown to block the adenosine A1 receptor, leading to increased heart rate, blood pressure, and neurotransmitter release. This compound has been used in several animal models to study the role of the adenosine A1 receptor in various diseases.

Mécanisme D'action

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and decreased protein kinase A activity. 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide blocks the adenosine A1 receptor, leading to increased cAMP levels and increased protein kinase A activity. This mechanism of action has been extensively studied in various animal models and cell lines.
Biochemical and physiological effects:
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has several biochemical and physiological effects, including increased heart rate, blood pressure, and neurotransmitter release. In addition, this compound has been shown to have anti-inflammatory, antiplatelet, and antioxidant effects. 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has also been shown to protect against ischemic injury in animal models of myocardial infarction and stroke. These effects are mediated by the blockade of the adenosine A1 receptor and the subsequent activation of cAMP-dependent signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has several advantages for lab experiments, including its selectivity and potency as an antagonist of the adenosine A1 receptor. This compound has been extensively studied in various animal models and cell lines, and its mechanism of action is well understood. However, there are several limitations to the use of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. In addition, the effects of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide may be influenced by other factors, such as the presence of other adenosine receptor subtypes.

Orientations Futures

There are several future directions for the study of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide, including its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory, antiplatelet, and antioxidant effects, and its potential use in the treatment of cardiovascular diseases, neurological disorders, and cancer should be further explored. In addition, the development of novel analogs of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide with improved pharmacokinetic properties and selectivity for the adenosine A1 receptor may lead to the discovery of new drugs with therapeutic potential. Finally, the use of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity.

Méthodes De Synthèse

The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide involves several steps, including the synthesis of the key intermediate 2,3-dihydrocyclopenta[b]indol-4(1H)-one, followed by the reaction of the intermediate with pyridine-3-ylamine and acetic anhydride. The final product is obtained after purification by column chromatography. The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.

Propriétés

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(20-13-5-4-10-19-11-13)12-21-16-8-2-1-6-14(16)15-7-3-9-17(15)21/h1-2,4-6,8,10-11H,3,7,9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNQNYVLUJOVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.